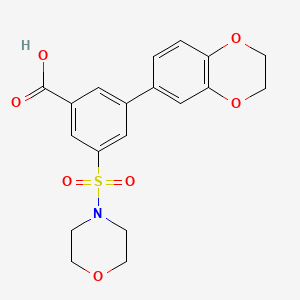
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid, also known as BDBM-1, is a chemical compound that has been synthesized for various scientific research applications. This compound has gained attention due to its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid is not fully understood. However, studies have shown that this compound inhibits various signaling pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. This compound has also been found to inhibit the Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound reduces the expression of inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to reduce the expression of cell cycle regulators, such as Cyclin D1 and CDK4. Furthermore, this compound has been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to be non-toxic to normal cells. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Furthermore, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound can provide insight into its therapeutic effects and aid in the design of more effective treatments. Another direction is to investigate the potential of this compound in combination with other drugs for the treatment of various diseases. Furthermore, the development of more water-soluble analogs of this compound can improve its use in various assays. Overall, the study of this compound has the potential to lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid involves the reaction between 3,5-dibromo-4-hydroxybenzoic acid and morpholine-4-sulfonic acid in the presence of a base. The reaction yields this compound as a white solid with a yield of approximately 70%. This synthesis method has been optimized to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid has been extensively studied for its potential therapeutic effects in various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, this compound has been found to have a protective effect on the cardiovascular system.
Propiedades
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7S/c21-19(22)15-9-14(13-1-2-17-18(12-13)27-8-7-26-17)10-16(11-15)28(23,24)20-3-5-25-6-4-20/h1-2,9-12H,3-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOCPUNSAUYDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5429687.png)
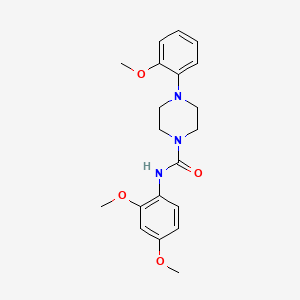
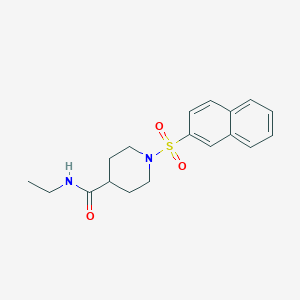
![2-{[4-(4-aminopyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5429714.png)
![3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5429724.png)
![7-(3-chlorophenyl)-4-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5429743.png)
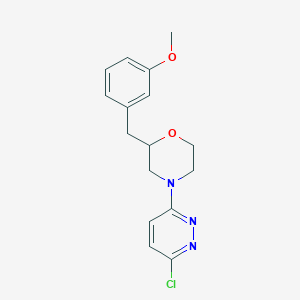
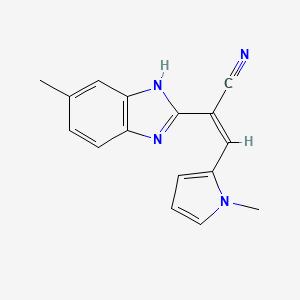
![2-cyclohexyl-7-(2,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5429774.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5429785.png)
![1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5429788.png)
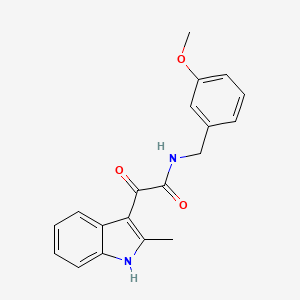
![N-(5-methyl-3-isoxazolyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5429801.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5429803.png)